molecular formula C10H14N2O2 B13515542 Ethyl (pyridin-3-ylmethyl)glycinate

Ethyl (pyridin-3-ylmethyl)glycinate

Cat. No.: B13515542
M. Wt: 194.23 g/mol
InChI Key: KMURZYBMCVUBNG-UHFFFAOYSA-N
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Description

Ethyl (pyridin-3-ylmethyl)glycinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and the carboxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (pyridin-3-ylmethyl)glycinate typically involves the reaction of pyridin-3-ylmethanol with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (pyridin-3-ylmethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The pyridin-3-ylmethyl group can be oxidized to form the corresponding pyridine N-oxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl (pyridin-3-ylmethyl)glycinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (pyridin-3-ylmethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (pyridin-2-ylmethyl)glycinate
  • Ethyl (pyridin-4-ylmethyl)glycinate
  • Methyl (pyridin-3-ylmethyl)glycinate

Uniqueness

This compound is unique due to the position of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This positional isomerism can result in different biological activities and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(pyridin-3-ylmethylamino)acetate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-4-3-5-11-6-9/h3-6,12H,2,7-8H2,1H3

InChI Key

KMURZYBMCVUBNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CN=CC=C1

Origin of Product

United States

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